molecular formula C8H2BrF4N B13428705 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile

2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B13428705
M. Wt: 268.01 g/mol
InChI Key: XEGRCBUZEMZNPB-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N It is a derivative of benzonitrile, featuring bromine, fluorine, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using a catalytic hydrogenation system with Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromide and fluoride substituents display different reactivities, enabling selective substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Palladium-Catalyzed Coupling: Reagents include palladium catalysts, ligands, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield an aminated derivative, while palladium-catalyzed coupling with an aryl halide can produce a biaryl compound.

Scientific Research Applications

2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile and its derivatives involves interactions with specific molecular targets. For example, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzonitrile core. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H2BrF4N

Molecular Weight

268.01 g/mol

IUPAC Name

2-bromo-3-fluoro-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2BrF4N/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-2H

InChI Key

XEGRCBUZEMZNPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)F)C(F)(F)F

Origin of Product

United States

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